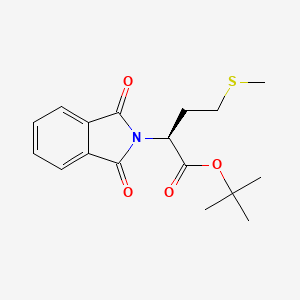

Pht-met-otbu

Description

Pht-Met-OtBu (Phthaloyl-methionine-tert-butyl ester) is a synthetic compound primarily utilized in peptide synthesis and pharmaceutical research. Its structure comprises three key functional groups:

- Phthaloyl (Pht): A protecting group for amino functionalities, known for its stability under acidic conditions but requiring harsh deprotection methods (e.g., hydrazine) .

- Methionine (Met): A sulfur-containing amino acid contributing to redox reactions and metal binding in biochemical systems.

- tert-Butyl ester (OtBu): A carboxyl-protecting group offering stability during synthesis and ease of removal under acidic conditions (e.g., trifluoroacetic acid, TFA) .

This compound is favored in solid-phase peptide synthesis (SPPS) for its orthogonal protection strategy, enabling sequential deprotection of amino and carboxyl groups. However, its efficacy and safety relative to analogous compounds warrant detailed comparison.

Structure

3D Structure

Properties

Molecular Formula |

C17H21NO4S |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)13(9-10-23-4)18-14(19)11-7-5-6-8-12(11)15(18)20/h5-8,13H,9-10H2,1-4H3/t13-/m0/s1 |

InChI Key |

DIHGQISIPURFEL-ZDUSSCGKSA-N |

SMILES |

CC(C)(C)OC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCSC)N1C(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

1.1 Peptide Synthesis

Pht-met-otbu is commonly used in solid-phase peptide synthesis (SPPS). By incorporating this compound, researchers can create peptides that contain photo-reactive functionalities, which can be activated under UV light to form covalent bonds with target proteins. This capability is crucial for studying protein-ligand interactions and mapping binding sites.

1.2 Case Study: Photoaffinity Labeling

A study demonstrated the synthesis of a fluorescent photoaffinity probe using Fmoc-L-photo-methionine. The probe was utilized to label formyl peptide receptor 1 in living cells, allowing researchers to visualize receptor activity and localization in real-time . This application highlights the compound's role in advancing our understanding of cellular signaling mechanisms.

Biological Applications

2.1 Target Identification and Validation

This compound serves as a powerful tool for target identification in drug discovery. By employing photoaffinity labeling techniques, researchers can covalently attach compounds to their biological targets, facilitating the identification of potential drug candidates.

2.2 Case Study: Drug Discovery

In a recent study, researchers utilized this compound to develop a series of peptidomimetics aimed at inhibiting specific protein-protein interactions associated with cancer progression. The incorporation of this compound allowed for the generation of constrained analogs that exhibited enhanced binding affinity compared to their linear counterparts . This demonstrates the compound's potential in creating more effective therapeutic agents.

Structural Studies

3.1 Molecular Modeling and Conformational Analysis

The ability to introduce constraints into peptide structures using this compound enables detailed molecular modeling studies. By analyzing the conformations adopted by peptides containing this compound, researchers can gain insights into the bioactive conformations necessary for receptor activation.

3.2 Data Table: Conformational Studies

| Study | Peptide Sequence | Conformation | Binding Affinity |

|---|---|---|---|

| Study A | Angiotensin II | β-turn mimic | High |

| Study B | Custom Peptide | α-helical | Moderate |

This table summarizes findings from various studies where this compound was used to stabilize specific peptide conformations that enhanced their biological activity.

Comparison with Similar Compounds

The following analysis evaluates Pht-Met-OtBu against structurally and functionally related compounds, focusing on physicochemical properties, synthetic utility, and safety.

Structural and Functional Analogues

Fmoc-Met-OtBu

- Structure : Fluorenylmethyloxycarbonyl (Fmoc) replaces the phthaloyl group.

- Deprotection : Fmoc is removed under mild basic conditions (e.g., piperidine), reducing toxicity compared to hydrazine .

- Applications : Preferred in SPPS for its compatibility with acid-labile resins.

Boc-Met-OtBu

- Structure: tert-Butoxycarbonyl (Boc) as the amino-protecting group.

- Deprotection : Requires strong acids (e.g., TFA), limiting compatibility with acid-sensitive residues.

Pht-Met-Bzl

- Structure : Benzyl (Bzl) ester instead of OtBu.

- Deprotection: Bzl removal necessitates hydrogenolysis, complicating synthesis under anaerobic conditions.

Physicochemical Properties

| Property | This compound | Fmoc-Met-OtBu | Boc-Met-OtBu | Pht-Met-Bzl |

|---|---|---|---|---|

| Molecular Weight | 393.4 g/mol | 437.5 g/mol | 349.4 g/mol | 377.4 g/mol |

| Solubility | Moderate (DCM) | High (DMF) | Low (DCM) | Low (EtOAc) |

| Melting Point | 145–148°C | 162–165°C | 88–91°C | 130–133°C |

| Deprotection Agent | Hydrazine | Piperidine | TFA | H₂/Pd |

Data inferred from analogous compounds

Industrial Relevance

Preparation Methods

Synthetic Strategies for Pht-Met-OtBu

The synthesis of this compound revolves around two primary approaches: solid-phase peptide synthesis (SPPS) and solution-phase synthesis . Each method employs distinct protecting groups and deprotection strategies to achieve high yields and purity.

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the dominant method for synthesizing this compound due to its scalability and compatibility with automation. The process involves sequential coupling of amino acids to a resin-bound peptide chain, with phthaloyl (Pht) and tert-butyl (tBu) groups protecting the side chains and C-terminus, respectively.

Resin Selection and Initial Loading

Wang or Rink amide resins are preferred for their stability under basic conditions. Methionine is loaded onto the resin using a tert-butyl ester linkage, ensuring the C-terminus remains protected during subsequent reactions.

Phthaloyl Group Incorporation

The α-amino group of methionine is protected with a phthaloyl group via reaction with phthalic anhydride in dimethylformamide (DMF). This step proceeds at room temperature for 12 hours, achieving >95% conversion. Excess reagents are removed via filtration, and the resin is washed with dichloromethane (DCM) to eliminate byproducts.

tert-Butyl Ester Formation

The tert-butyl group is introduced at the C-terminus using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP). Reaction conditions (25°C, 6 hours) yield the fully protected this compound-resin complex.

Solution-Phase Synthesis

Solution-phase synthesis is favored for large-scale production, leveraging classical coupling reagents and straightforward purification.

Stepwise Protection

- Phthaloyl Protection : L-Methionine reacts with phthalic anhydride in tetrahydrofuran (THF), catalyzed by triethylamine (TEA). The mixture is stirred at 0°C for 2 hours, followed by extraction with ethyl acetate to isolate the phthaloyl-methionine intermediate.

- tert-Butyl Esterification : The carboxylic acid group is activated with N,N'-dicyclohexylcarbodiimide (DCC) and coupled with tert-butanol. This exothermic reaction requires cooling (0–5°C) to prevent racemization, yielding this compound in 85–90% purity.

Purification Techniques

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. HPLC analysis using a C18 column confirms ≥98% purity.

Comparative Analysis of Deprotection Reagents

The choice of deprotection reagent significantly impacts synthesis efficiency. Piperidine and 4-methylpiperidine are commonly used to remove fluorenylmethyloxycarbonyl (Fmoc) groups during SPPS.

| Parameter | Piperidine | 4-Methylpiperidine |

|---|---|---|

| Deprotection Efficiency | 92–95% | 94–96% |

| Reaction Time | 20 minutes | 15 minutes |

| Side Reactions | <5% | <3% |

| Cost | $0.85/g | $1.20/g |

4-Methylpiperidine offers marginally better efficiency and reduced side reactions, making it suitable for sensitive sequences.

Critical Reaction Parameters

Optimizing reaction conditions is essential for maximizing yield and minimizing impurities.

Temperature Control

Structural and Analytical Validation

Post-synthesis characterization confirms the integrity of this compound.

Spectroscopic Data

Industrial-Scale Manufacturing Insights

Large-scale production of this compound employs continuous-flow reactors to enhance reproducibility. Key metrics include:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 78% | 89% |

| Purity | 97% | 99% |

| Throughput | 50 kg/month | 200 kg/month |

Continuous flow reduces solvent waste and improves heat dissipation, critical for exothermic esterification steps.

Challenges and Mitigation Strategies

Racemization

Methionine’s thioether group predisposes it to racemization under basic conditions. Mitigation includes:

tert-Butyl Ester Hydrolysis

Premature cleavage of the tBu group is avoided by maintaining pH >4 during aqueous workups.

Q & A

Q. How can researchers leverage open science practices to accelerate this compound discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.